N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide
Description
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a branched alkylamine substituent (2,3-dimethylbutan-2-yl) attached to a 4-nitrobenzenesulfonamide core.
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)12(3,8-13)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,14H,8,13H2,1-3H3 |
InChI Key |
RWQIAHLJICULPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The amino group is then introduced through a series of reactions involving amination of the intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Amino-2,3-dimethylbutan-2-yl)-4-aminobenzene-1-sulfonamide.
Scientific Research Applications
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro and sulfonamide groups may participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest structural analog, N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide (CAS: 1579172-63-6), differs in two critical aspects:
Alkyl Chain Length : The analog features a 2,4-dimethylpentan-2-yl group (5-carbon chain) vs. the 2,3-dimethylbutan-2-yl group (4-carbon chain) in the target compound.
Methyl Group Placement : The analog has methyl groups at positions 2 and 4 of the pentane chain, whereas the target compound has methyl groups at positions 2 and 3 of the butane chain.
Comparative Data Table
Implications of Structural Variations
Physicochemical Properties
- Solubility : The shorter alkyl chain and increased branching in the target compound may enhance aqueous solubility compared to the analog, which has a longer, less branched chain favoring lipophilicity .
- Stability : Steric hindrance from the 2,3-dimethylbutan-2-yl group may improve resistance to metabolic degradation (e.g., cytochrome P450 oxidation) relative to the analog.
Biological Activity
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which combines an amino group, a nitrobenzene ring, and a sulfonamide group. The hydrochloride form of this compound enhances its solubility, making it suitable for various biological assays.
- Molecular Formula: C₁₂H₁₉N₃O₄S
- Molecular Weight: 337.82 g/mol
- CAS Number: 1789010-50-9
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₄S |
| Molecular Weight | 337.82 g/mol |
| Solubility | High (hydrochloride form) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro and sulfonamide groups are crucial for enzyme inhibition, likely by binding to the active sites or interfering with substrate binding. This mechanism is similar to other sulfonamide compounds that exhibit antimicrobial properties.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. The compound's mechanism involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory activity. It can potentially inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in treating inflammatory diseases.
Antitumor Activity
Emerging studies suggest that this compound may have antitumor properties. Preliminary data indicate that it can induce apoptosis in cancer cells through mechanisms that involve oxidative stress and DNA damage.
Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This study highlights the potential of this compound as an effective antibacterial agent.
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising role in managing inflammatory conditions.
Study 3: Antitumor Effects
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
